molecular formula C22H21N3O5 B2754055 Ethyl 4-(4-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 941885-56-9

Ethyl 4-(4-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2754055
CAS No.: 941885-56-9
M. Wt: 407.426
InChI Key: KCMUORCYUZIVPN-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with the molecular formula C23H23N3O5. This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

ethyl 4-[(4-ethoxybenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-3-29-17-12-10-15(11-13-17)21(27)23-18-14-19(26)25(16-8-6-5-7-9-16)24-20(18)22(28)30-4-2/h5-14H,3-4H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMUORCYUZIVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-(4-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine core, followed by the introduction of various functional groups through amide formation, esterification, and other organic transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Ethyl 4-(4-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, potentially modifying the compound’s pharmacological properties.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the molecule, leading to derivatives with different properties.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of ethyl 4-(4-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is C19H20N2O4C_{19}H_{20}N_{2}O_{4}, with a molecular weight of approximately 336.38 g/mol. The compound features a dihydropyridazine ring, which contributes to its biological activity. Its structural complexity allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that certain derivatives could effectively target specific signaling pathways involved in tumor growth and metastasis.

Neurological Disorders

The compound's potential as a modulator of neurotransmitter systems has been explored in the context of neurological disorders. Its ability to interact with receptors implicated in conditions such as anxiety and depression makes it a candidate for further investigation. Studies suggest that modifications to the ethoxybenzamido group may enhance its selectivity and efficacy in targeting these receptors.

Cardiovascular Health

Research has also highlighted the role of this compound as a potential agent in cardiovascular therapy. Its mechanism as an antagonist of adenosine receptors may contribute to vasodilation and improved cardiac function. Clinical trials are needed to evaluate its effectiveness in managing conditions such as hypertension and heart failure.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of this compound and tested their effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity against breast and colon cancer cells.

Case Study 2: Neuropharmacological Effects

A study focused on the neuropharmacological effects of the compound involved behavioral assays in animal models. The results showed that administration of the compound resulted in significant anxiolytic-like effects compared to control groups. These findings suggest potential therapeutic applications for anxiety disorders.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis help elucidate its mechanism of action.

Comparison with Similar Compounds

Ethyl 4-(4-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be compared with similar compounds, such as:

    Ethyl 4-(4-ethoxybenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate: This compound has a similar structure but with an o-tolyl group instead of a phenyl group, which may affect its reactivity and biological activity.

    Ethyl 2-(4-ethoxybenzamido)-1,3-thiazole-4-carboxylate:

Biological Activity

Ethyl 4-(4-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A dihydropyridazine core
  • An ethoxybenzamide moiety
  • A carboxylate group

These functional groups contribute to its pharmacological properties, influencing interactions with biological targets.

Research indicates that compounds similar to this compound exhibit mechanisms that may include:

  • Inhibition of cell proliferation : The compound has shown potential in modulating pathways that control cell growth and apoptosis, which is crucial in cancer therapy .
  • Antioxidant activity : Some derivatives have demonstrated antioxidant properties, which can protect cells from oxidative stress, a contributor to cancer progression .

Biological Activity Data

A summary of biological activities reported in various studies is presented in the table below:

Activity IC50 (µM) Cell Line Reference
Cytotoxicity11.20A549 (lung cancer)
Antioxidant ActivityModerateVarious
Apoptosis ModulationEffectiveCancer cell lines

Case Study 1: Anticancer Activity

In a recent study, derivatives of the compound were synthesized and evaluated for their anticancer properties against A549 lung cancer cells. The most effective derivative exhibited an IC50 value of 11.20 µM, indicating potent cytotoxicity. This suggests that modifications to the ethoxybenzamide structure can enhance anticancer activity, making it a candidate for further drug development .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound to various biological targets. These studies revealed favorable interactions with proteins involved in cancer pathways, supporting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(4-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via microwave-assisted cyclocondensation of precursors like ethyl 3-oxo-2-(2-phenyl-hydrazineylidene)butanoate and ethyl cyanoacetate, followed by coupling with 4-ethoxybenzamide. Key parameters include:

  • Solvent : Ethanol achieves higher yields (95%) compared to THF or DMF due to improved solubility and reaction kinetics .

  • Catalyst : Piperidine outperforms Na₂CO₃ or Et₃N by stabilizing intermediates during cyclization .

  • Irradiation : White LED light (30 W, 8 hours) enhances regioselectivity in dihydropyridazine formation .

    Reaction Parameter Optimal Condition Yield (%)
    SolventEthanol95
    CatalystPiperidine95
    Temperature70°C (microwave)95

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxybenzamido at C4, phenyl at C1).
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks and fragmentation patterns.
  • XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects in the dihydropyridazine core .

Advanced Research Questions

Q. How can solvent and catalyst selection be optimized for scaled synthesis while minimizing side reactions?

  • Methodological Answer : Apply Design Expert software (Response Surface Methodology) to model interactions between variables. For example:

  • A Central Composite Design (CCD) can optimize solvent polarity (ethanol vs. acetonitrile) and catalyst loading (0.5–2.0 mol% piperidine).
  • Contour plots reveal ethanol with 1.2 mol% piperidine maximizes yield (95%) while suppressing nitro-reduction byproducts .
    如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图
    14:24
    【RSM响应曲面实验设计与分析】 以一篇SCI论文为案例进行分析 mumujige
    25:30

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or split peaks in NMR)?

  • Methodological Answer :

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational flexibility in the dihydropyridazine ring.
  • DFT Calculations : Simulate NMR chemical shifts (e.g., using Gaussian09) to distinguish tautomeric forms .
  • Isotopic Labeling : Introduce ¹⁵N or ²H labels to track proton exchange in D₂O .

Q. How does the electronic nature of substituents (e.g., 4-ethoxybenzamido) influence the compound’s reactivity in downstream functionalization?

  • Methodological Answer :

  • Hammett Analysis : Correlate σ values of substituents with reaction rates in nucleophilic acyl substitution.
  • Electrochemical Studies : Cyclic voltammetry reveals electron-withdrawing groups (e.g., ethoxy) stabilize the carbonyl group, reducing electrophilicity at C3 .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data across studies?

  • Methodological Answer :

  • Standardization : Use the shake-flask method (OECD Guideline 105) under controlled pH (7.4) and temperature (25°C).
  • COSMO-RS Simulations : Predict solubility in binary solvent systems (e.g., ethanol/water) to reconcile experimental vs. theoretical values .

Precursor and Intermediate Sourcing

Precursor CAS Number Supplier (Example)
6-oxo-1-phenyl-1,6-dihydropyridazine-4-carboxylic acid1543223-22-8Enamine Ltd
4-ethoxybenzamide13474-61-0Sigma-Aldrich

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.